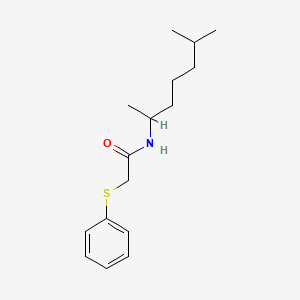![molecular formula C14H24N2O2 B3976956 N-(tert-butyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B3976956.png)
N-(tert-butyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide
Vue d'ensemble
Description
N-(tert-butyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide is an organic compound that has been extensively studied in scientific research. It is commonly referred to as BCEE and is a chiral molecule that is used as a ligand in asymmetric catalysis. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of BCEE involves the coordination of the ligand with a metal catalyst. The chiral environment created by the ligand and the metal catalyst results in the formation of enantiomerically pure products. The mechanism has been studied using various spectroscopic techniques such as NMR and X-ray crystallography.
Biochemical and Physiological Effects:
BCEE has been found to have no significant biochemical or physiological effects. It is considered to be a non-toxic compound and has not been found to have any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BCEE as a ligand in asymmetric catalysis are its high yield, enantioselectivity, and ease of synthesis. The limitations include the high cost of the compound and the requirement of a metal catalyst.
Orientations Futures
For BCEE research include the development of new synthesis methods and the optimization of its use as a chiral ligand in asymmetric catalysis.
Applications De Recherche Scientifique
BCEE has been used as a chiral ligand in asymmetric catalysis. It has been found to be an effective ligand in various reactions such as Suzuki-Miyaura coupling, Heck reaction, and Michael addition. The compound has also been used in the synthesis of natural products and pharmaceuticals.
Propriétés
IUPAC Name |
N'-tert-butyl-N-[2-(cyclohexen-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-14(2,3)16-13(18)12(17)15-10-9-11-7-5-4-6-8-11/h7H,4-6,8-10H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFAQMINMRKSBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCCC1=CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-cyclopropyl-5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3976880.png)
![1-[(4-fluorophenyl)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3976887.png)
![5-(1-{2-oxo-2-[(1-phenyl-1H-pyrazol-5-yl)amino]ethyl}-1H-pyrazol-4-yl)-2-furamide](/img/structure/B3976901.png)
![N-methyl-N-{2-[(6-methyl-2-phenylpyrimidin-4-yl)amino]ethyl}methanesulfonamide](/img/structure/B3976907.png)

![1-(5-{[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-1H-pyrazol-3-yl)ethanone](/img/structure/B3976912.png)
![1-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]-4-phenylpiperazine](/img/structure/B3976917.png)
![1-[1-(1-benzofuran-2-ylmethyl)pyrrolidin-3-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3976922.png)
![N-(3-chlorophenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3976923.png)

![1-(cyclohexylmethyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B3976949.png)
![methyl 2-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3976950.png)
![N-{3-[(4-ethyl-2-methyl-3-oxopiperazin-1-yl)carbonyl]phenyl}cyclopentanecarboxamide](/img/structure/B3976955.png)